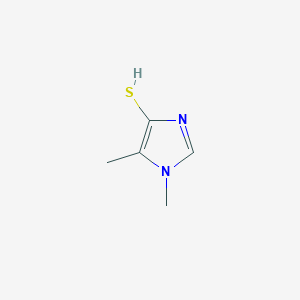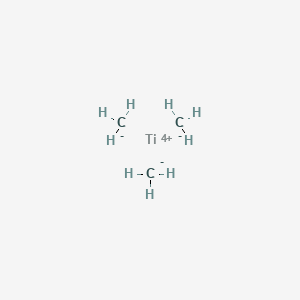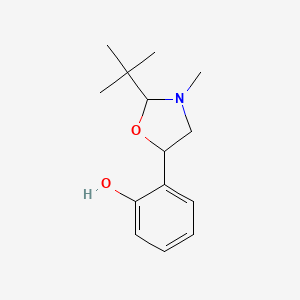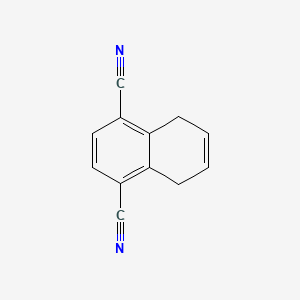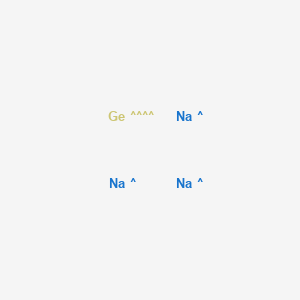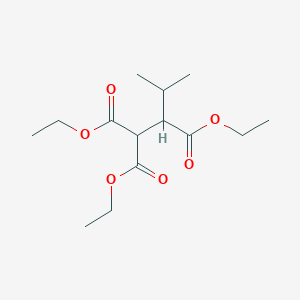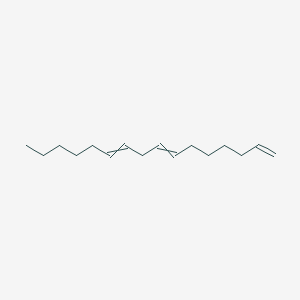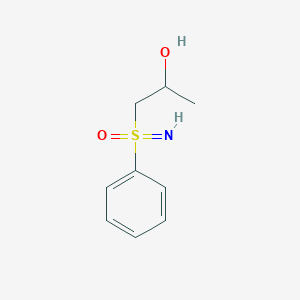
1-(Phenylsulfonimidoyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfonimidoyl)propan-2-ol is an organic compound characterized by the presence of a phenylsulfonimidoyl group attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonimidoyl)propan-2-ol typically involves the reaction of phenylsulfonyl chloride with propan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the desired product by nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(Phenylsulfonimidoyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
科学研究应用
1-(Phenylsulfonimidoyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfonamide compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonimidoyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(Phenylsulfonimidoyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in active metabolites that exert biological effects.
相似化合物的比较
1-(Phenylsulfonyl)propan-2-ol: Similar structure but lacks the imidoyl group.
1-(Phenylsulfonamido)propan-2-ol: Contains a sulfonamide group instead of sulfonimidoyl.
Propan-2-ol: Basic alcohol structure without any sulfonyl or sulfonimidoyl groups.
Uniqueness: 1-(Phenylsulfonimidoyl)propan-2-ol is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with enzymes and receptors, making the compound valuable in research and potential therapeutic applications.
属性
CAS 编号 |
113493-60-0 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC 名称 |
1-(phenylsulfonimidoyl)propan-2-ol |
InChI |
InChI=1S/C9H13NO2S/c1-8(11)7-13(10,12)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI 键 |
FJUSFBOTPDCITG-UHFFFAOYSA-N |
规范 SMILES |
CC(CS(=N)(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


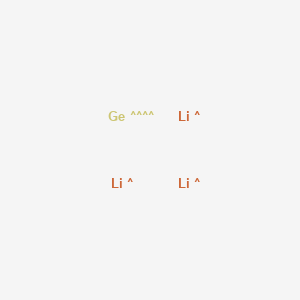
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


